2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester
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Overview
Description
2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester is a chemical compound with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol . This compound is known for its unique bicyclic structure, which includes a bicyclo[3.1.1]heptane ring system. It is a white solid with a predicted boiling point of 332.8±25.0 °C and a density of 1.055±0.06 g/cm³ .
Preparation Methods
The synthesis of 2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester involves the reaction of 2,2-dimethyl-propionic acid with (1R,5R)-6,6-dimethyl-4-oxo-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester . The reaction conditions typically include the use of solvents such as dichloromethane, ethyl acetate, and methanol
Chemical Reactions Analysis
2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester has several scientific research applications:
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester include:
- 2,2-Dimethyl-propionic acid (1R,5R)-6,6-dimethyl-4-oxo-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester
- 2,2-Dimethyl-propionic acid (1R,5S)-4-hydroxy-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester
These compounds share similar bicyclic structures but differ in functional groups, which can affect their chemical reactivity and applications. The unique combination of functional groups in this compound makes it particularly useful in specific synthetic and research applications.
Properties
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)13(16)17-9-10-6-7-11-8-12(10)15(11,4)5/h6,11-12H,7-9H2,1-5H3/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSLSUSMWVPGSE-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)COC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)COC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652364 |
Source
|
Record name | [(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76163-95-6 |
Source
|
Record name | [(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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